molecular formula C6H14N4O B15204502 N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide

N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide

Cat. No.: B15204502
M. Wt: 158.20 g/mol
InChI Key: SRMAQRJDDMJWAA-UHFFFAOYSA-N
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Description

N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C6H14N4O It is a derivative of hydrazinecarboximidamide, where the hydrazine group is bonded to a tetrahydrofuran-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide typically involves the reaction of tetrahydrofuran-3-ylmethylamine with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-(tetrahydrofuran-3-ylmethyl)amine: This compound has a similar structure but with a methyl group instead of the hydrazinecarboximidamide group.

    3-Aminomethyltetrahydrofuran: Another related compound with an amino group instead of the hydrazinecarboximidamide group.

    3-Methyl-Tetrahydrofuran: A simpler compound with a methyl group attached to the tetrahydrofuran ring.

Uniqueness

N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide is unique due to the presence of both the tetrahydrofuran-3-ylmethyl and hydrazinecarboximidamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

1-amino-2-(oxolan-3-ylmethyl)guanidine

InChI

InChI=1S/C6H14N4O/c7-6(10-8)9-3-5-1-2-11-4-5/h5H,1-4,8H2,(H3,7,9,10)

InChI Key

SRMAQRJDDMJWAA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN=C(N)NN

Origin of Product

United States

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